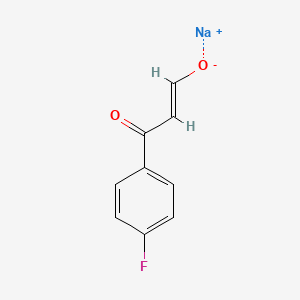

sodium (1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-olate

Description

Sodium (1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-olate is a sodium enolate salt characterized by a conjugated enone system and a 4-fluorophenyl substituent. Its molecular formula is C₉H₅FO₂Na, with the enolate moiety stabilized by resonance between the carbonyl and the deprotonated α-carbon . The fluorine atom at the para position of the phenyl ring introduces electron-withdrawing effects, influencing the compound’s reactivity, solubility, and intermolecular interactions .

This compound is typically synthesized via base-catalyzed condensation reactions. For example, analogous enolates are prepared using ethyl formate and sodium methoxide, which deprotonate the β-ketoester precursor to form the enolate . The sodium counterion enhances solubility in polar solvents, facilitating its use as a reactive intermediate in organic synthesis, particularly for constructing heterocyclic frameworks like pyrazolo[1,5-a]pyrimidines .

Properties

Molecular Formula |

C9H6FNaO2 |

|---|---|

Molecular Weight |

188.13 g/mol |

IUPAC Name |

sodium;(E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-olate |

InChI |

InChI=1S/C9H7FO2.Na/c10-8-3-1-7(2-4-8)9(12)5-6-11;/h1-6,11H;/q;+1/p-1/b6-5+; |

InChI Key |

AXPUILNPACINIK-IPZCTEOASA-M |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)/C=C/[O-])F.[Na+] |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=C[O-])F.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 3-(4-fluorophenyl)-3-oxoprop-1-en-1-olate typically involves the reaction of 4-fluorobenzaldehyde with sodium ethoxide in an ethanol solution. The reaction proceeds through the formation of an intermediate, which subsequently undergoes a condensation reaction to yield the desired product. The reaction conditions generally include:

Temperature: Room temperature to 60°C

Solvent: Ethanol

Reagents: 4-fluorobenzaldehyde, sodium ethoxide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Sodium 3-(4-fluorophenyl)-3-oxoprop-1-en-1-olate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic conditions.

Major Products

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

While comprehensive data tables and case studies for the specific compound "sodium (1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-olate" are not available in the search results, the provided information suggests its potential applications based on its chemical properties and related compounds.

Here's what can be gathered from the search results:

Scientific Research Applications

-

General Applications:

- As a building block for synthesizing more complex molecules in chemistry.

- Potential use as a biochemical probe or inhibitor in various biological pathways.

- Exploration for potential therapeutic properties, including anti-inflammatory and anticancer activities in medicine.

- Use in the development of new materials and chemical processes in industry.

- Related Compounds and Potential Applications:

Reactions

-

Major Products Formed :

- Oxidation: Formation of carboxylic acids or ketones.

- Reduction: Formation of alcohols or amines.

- Substitution: Formation of substituted benzamides with different functional groups.

Antimicrobial Activity

- (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives have demonstrated in vitro antimicrobial activities against Gram-positive and Gram-negative bacteria .

Anticancer activity

- Quinolone–chalcone derivatives have been studied for anticancer activity . For example, some compounds have been modeled to bind to the colchicine binding pocket on β–tubulin, which can cause mitotic arrest and lead to apoptosis. These compounds were tested against cervical and breast cancer cell lines .

Mechanism of Action

The mechanism of action of sodium 3-(4-fluorophenyl)-3-oxoprop-1-en-1-olate involves its interaction with various molecular targets. The compound can act as an electrophile, participating in nucleophilic addition reactions. Its fluorophenyl group can enhance its binding affinity to certain biological targets, potentially leading to specific biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Electronic Effects :

- The 4-fluorophenyl group’s strong electron-withdrawing nature increases the electrophilicity of the enolate’s α-carbon, favoring nucleophilic attacks in cyclization reactions .

- 4-Methylphenyl substituents donate electrons via hyperconjugation, which may stabilize the enolate but reduce its electrophilic character .

Crystallographic Behavior :

- The 4-fluorophenyl derivative’s crystal structure (as seen in related compounds) features distinct dihedral angles (e.g., 55.01° between triazole and benzene rings) and hydrogen-bonding networks (N—H⋯N and C—H⋯C interactions) . These interactions enhance thermal stability and influence solubility.

- Chloro- and methyl-substituted analogues likely exhibit different packing patterns due to variations in van der Waals radii and hydrogen-bonding capabilities .

Q & A

Q. How can the synthesis of sodium (1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-olate be optimized for improved yield and purity?

Methodological Answer:

- Use sodium hydroxide in ethanol with hydrogen peroxide (30%) under reflux, as this method minimizes side reactions like over-oxidation or dimerization .

- Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry (e.g., NaOH molar ratio) to suppress byproducts .

- Purify the product using recrystallization in ethanol or acetonitrile to enhance crystallinity and remove unreacted starting materials .

Q. What spectroscopic techniques are critical for characterizing this sodium enolate?

Methodological Answer:

- FTIR : Identify carbonyl (C=O, ~1600–1700 cm⁻¹) and enolate (C-O⁻, ~1200–1300 cm⁻¹) stretching vibrations .

- 1H/13C NMR : Confirm the (1E)-configuration via coupling constants (J ≈ 12–16 Hz for trans-vinylic protons) and assign aromatic/olefinic carbons .

- Mass Spectrometry : Use ESI-MS to detect the sodium adduct [M+Na]⁺ and validate molecular weight .

Q. How can computational methods predict the electronic properties of this compound?

Methodological Answer:

Q. What are common side reactions during synthesis, and how can they be mitigated?

Methodological Answer:

- Aldol Condensation : Suppress by maintaining low temperature (0–5°C) and avoiding excess base .

- Oxidation of Enolate : Use controlled equivalents of H₂O₂ and inert atmospheres (N₂/Ar) to prevent over-oxidation to carboxylic acids .

Advanced Research Questions

Q. How can contradictions in crystallographic data for sodium enolate derivatives be resolved?

Methodological Answer:

Q. What methodologies assess hydrogen bonding networks in the crystal structure?

Methodological Answer:

Q. How can nonlinear optical (NLO) properties of fluorophenyl enolates be evaluated?

Methodological Answer:

- Measure hyperpolarizability (β) via electric-field-induced second-harmonic generation (EFISH) and correlate with DFT-calculated dipole moments .

- Compare with structurally analogous chalcones to identify substituent effects on NLO activity .

Q. What strategies enhance enantiomeric purity in sodium enolate synthesis?

Methodological Answer:

- Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during enolization to induce asymmetry .

- Use circular dichroism (CD) spectroscopy or X-ray crystallography to confirm enantiopurity .

Q. How can structural modifications improve bioactivity or selectivity?

Methodological Answer:

Q. What experimental and computational approaches validate reaction mechanisms involving this enolate?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.